molecular formula C24H29N3O2S2 B2837234 2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932339-94-1

2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2837234
CAS No.: 932339-94-1
M. Wt: 455.64
InChI Key: MBIHIINAGLMCEF-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a structurally complex triazaspiro compound characterized by a spiro[4.5]decane core. Key functional groups include:

  • 2-(ethylsulfanyl): A sulfur-containing moiety that may influence metabolic stability and hydrophobic interactions.
  • 8-(2,4,6-trimethylbenzenesulfonyl): A bulky sulfonyl group with three methyl substituents, enhancing lipophilicity and steric hindrance.

While direct physicochemical data for this compound are unavailable in the provided evidence, its structural analogs (discussed below) suggest a molecular weight of ~480–510 g/mol and moderate lipophilicity (logP ~4–5) based on substituent contributions .

Properties

IUPAC Name

3-ethylsulfanyl-2-phenyl-8-(2,4,6-trimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S2/c1-5-30-23-21(20-9-7-6-8-10-20)25-24(26-23)11-13-27(14-12-24)31(28,29)22-18(3)15-17(2)16-19(22)4/h6-10,15-16H,5,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIHIINAGLMCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)N=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the ethylthio and mesitylsulfonyl groups. Common reagents used in these reactions include organolithium reagents, sulfonyl chlorides, and thiols. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The mesitylsulfonyl group can be reduced to the corresponding sulfinyl or thiol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the mesitylsulfonyl group can produce sulfinyl or thiol derivatives.

Scientific Research Applications

2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Differences :

  • Position 3 : 4-Methoxyphenyl (vs. phenyl in the target compound).
  • Position 8 : 4-Methylbenzenesulfonyl (vs. 2,4,6-trimethylbenzenesulfonyl).

Properties :

Parameter Value
Molecular Formula C₂₃H₂₇N₃O₃S₂
Molecular Weight 457.61 g/mol
logP 4.34
Polar Surface Area (Ų) 56.4

Implications :

  • The 4-methoxy group increases polarity (lower logP than predicted for the target compound) and hydrogen-bonding capacity .

Compound BE33883: 2-(4-chlorophenyl)-8-(3,4-dimethoxybenzenesulfonyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Key Differences :

  • Position 2 : 4-Chlorophenyl (vs. phenyl at position 3 in the target compound).
  • Position 8 : 3,4-Dimethoxybenzenesulfonyl (vs. 2,4,6-trimethylbenzenesulfonyl).

Properties :

Parameter Value
Molecular Formula C₂₃H₂₆ClN₃O₄S₂
Molecular Weight 508.05 g/mol
logP (Predicted) ~5.0 (Cl and OCH₃ additivity)

Implications :

  • The 3,4-dimethoxybenzenesulfonyl group introduces additional hydrogen-bond acceptors (PSA ~70–80 Ų), contrasting with the purely hydrophobic trimethyl variant in the target compound .

Compound from : (8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone

Key Differences :

  • Core Structure : Incorporates a sulfanylidene (C=S) group instead of ethylsulfanyl (C-S-C).
  • Position 4: 3-Fluorophenylmethanone (vs. unsubstituted spiro core in the target compound).

Implications :

  • The sulfanylidene group may increase reactivity (e.g., susceptibility to oxidation) compared to the ethylsulfanyl group .

Research Implications

  • The target compound’s 2,4,6-trimethylbenzenesulfonyl group may confer superior membrane permeability compared to analogs with polar sulfonyl groups (e.g., BE33883) .
  • Further studies are needed to evaluate the pharmacokinetic impact of phenyl vs. substituted aryl groups at position 3.

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